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1,3-Diaza-2-oxophenoxazine -

1,3-Diaza-2-oxophenoxazine

Catalog Number: EVT-1591418
CAS Number:
Molecular Formula: C10H7N3O2
Molecular Weight: 201.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,3-Diaza-2-oxophenoxazine is an artificial nucleobase that has garnered attention due to its unique structural properties and potential applications in biochemistry and molecular biology. This compound is classified under the category of phenoxazine derivatives, which are known for their fluorescent properties and ability to form stable complexes with nucleic acids.

Source

The compound 1,3-diaza-2-oxophenoxazine is synthesized through various chemical methods, often involving modifications of existing phenoxazine structures. It has been studied extensively in the context of oligonucleotide synthesis and as a fluorescent probe in biological applications.

Classification

1,3-Diaza-2-oxophenoxazine belongs to the class of synthetic nucleobases, specifically designed to mimic natural bases in nucleic acids. Its classification as a phenoxazine derivative allows it to participate in biochemical interactions similar to those of natural nucleobases.

Synthesis Analysis

Methods

The synthesis of 1,3-diaza-2-oxophenoxazine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available phenolic compounds.
  2. Nitration: Initial nitration of substituted phenols leads to the formation of nitrophenols.
  3. Reduction: The nitro group is subsequently reduced to form an aniline derivative.
  4. Cyclization: The aniline is then reacted with specific nucleoside precursors under controlled conditions, often involving refluxing in organic solvents and subsequent ammonolysis.

Technical Details

For instance, one method involves the preparation of 4-(alkoxy)-2-nitrophenols, which are then reduced and cyclized with nucleoside analogs to yield 1,3-diaza-2-oxophenoxazine derivatives. This multi-step synthesis allows for the introduction of various substituents that can enhance the compound's binding properties or fluorescence characteristics .

Molecular Structure Analysis

Structure

The molecular structure of 1,3-diaza-2-oxophenoxazine features a phenoxazine core with two nitrogen atoms incorporated into the ring system. This unique arrangement contributes to its ability to mimic natural nucleobases while also providing distinct photophysical properties.

Data

Key structural data include:

  • Molecular formula: C10_{10}H8_{8}N4_{4}O
  • Molecular weight: Approximately 200.20 g/mol
  • Melting point: Varies based on substitution patterns but generally falls within a specific range conducive for biological applications.
Chemical Reactions Analysis

Reactions

1,3-Diaza-2-oxophenoxazine participates in various chemical reactions typical of nucleobases:

  • Hydrogen Bonding: It can form hydrogen bonds with complementary bases in nucleic acids.
  • Complex Formation: The compound exhibits strong binding affinities for guanine, enhancing its utility in oligonucleotide design.

Technical Details

Incorporation into oligonucleotides has been shown to enhance stability and binding efficiency compared to natural bases. This property is particularly beneficial in antisense oligonucleotide applications where target specificity is crucial .

Mechanism of Action

Process

The mechanism by which 1,3-diaza-2-oxophenoxazine functions involves its integration into nucleic acid structures where it mimics cytosine:

  1. Base Pairing: It forms stable base pairs with guanine through hydrogen bonding.
  2. Stabilization: The presence of this compound within oligonucleotides can stabilize duplex formation, enhancing resistance to enzymatic degradation.

Data

Studies have shown that oligonucleotides containing this compound exhibit improved thermal stability and binding kinetics compared to those with natural bases .

Physical and Chemical Properties Analysis

Physical Properties

1,3-Diaza-2-oxophenoxazine exhibits several notable physical properties:

  • Solubility: Soluble in various organic solvents but less soluble in water.
  • Fluorescence: Exhibits strong fluorescence under UV light, making it suitable for imaging applications.

Chemical Properties

In terms of chemical reactivity:

  • Stability: Generally stable under physiological conditions but can undergo hydrolysis under extreme pH.
  • Reactivity: Can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.

Relevant data from studies indicate that its fluorescence quantum yield and extinction coefficients are favorable for use as a fluorescent probe in biological systems .

Applications

1,3-Diaza-2-oxophenoxazine has several significant scientific uses:

  • Fluorescent Probes: Utilized in imaging techniques due to its bright fluorescence.
  • Oligonucleotide Synthesis: Incorporated into antisense oligonucleotides to enhance binding specificity and stability against degradation.
  • Molecular Biology Research: Employed in studies investigating DNA/RNA interactions and the development of novel therapeutic agents targeting specific genetic sequences.
Synthetic Methodologies for tCO-Conjugated Oligonucleotides

Solid-Phase Synthesis of Phenoxazine-Modified Nucleobases

Solid-phase synthesis (SPS) using phosphoramidite chemistry is the established method for incorporating 1,3-diaza-2-oxophenoxazine (tCO) into oligonucleotides. The tCO phosphoramidite monomer (e.g., tC°-CE Phosphoramidite) features a 2-cyanoethyl-protected phosphorus and a 4,4′-dimethoxytrityl (DMT)-protected 5′-hydroxyl group, enabling iterative chain elongation on controlled-pore glass (CPG) supports [8]. Key synthesis parameters include:

  • Coupling time: Extended to 12 minutes with 5-(bis-3,5-trifluoromethylphenyl)-1H-tetrazole (Activator 42), compared to 4 minutes for standard nucleotides, to ensure >98% stepwise efficiency [6].
  • Deprotection: Uses mild acidic conditions (3% dichloroacetic acid in dichloromethane) for DMT removal, preserving the phenoxazine core [5] [8].
  • Stability: The tCO monomer remains stable in anhydrous acetonitrile for 1–2 days under freezer storage (−30°C), critical for multi-step synthesis [8].

Table 1: Solid-Phase Synthesis Parameters for tCO Phosphoramidites

ParameterStandard DNAtCO-Modified OligosFunction
Coupling ReagentTetrazoleActivator 42Enhances phosphoramidite reactivity
Coupling Time4 min12 minEnsures >98% coupling efficiency
Sulfurization Time120 sec320 secConverts phosphite to phosphorodithioate (PS₂) linkage
Deprotection ConditionsAMA, 55°CAmmonia/RT or UltramildPreserves phenoxazine integrity during nucleobase deprotection

Post-synthesis, oligonucleotides are cleaved from the support and deprotected using ammonium hydroxide/40% methylamine (AMA) at 55°C for 6 hours or ultramild conditions (e.g., potassium carbonate/methanol) to prevent degradation of the tricyclic phenoxazine system [6] [8].

Linker Design Strategies for G-Clamp-tCO Conjugation

Linker chemistry is pivotal for optimizing the bioactivity of tCO-conjugated oligonucleotides. Two primary strategies exist for tethering functional groups to the phenoxazine core:

C9-Aminoethyl Linker (Classical G-Clamp)

  • Structure: A 2-aminoethyl chain at the C9 position of the phenoxazine ring (termed AP-dC or G-Clamp) [7].
  • Mechanism: Forms a fourth hydrogen bond with the O6 of guanine in complementary RNA, enhancing duplex stability by ΔTₘ = +2–5°C per modification [1] [3].
  • Biological impact: Increases binding affinity and nuclease resistance, improving in vivo gene-silencing efficacy in hepatic and renal tissues [1].

C8-Aminoethoxy Linker (G8AE-Clamp)

  • Structure: An aminoethoxy tether at the C8 position (G8AE-clamp), synthesized via regioselective nitration of 4-(2-bromoethoxy)phenol [3].
  • Advantages: Maintains high duplex stability (ΔTₘ = +3.5°C vs. unmodified DNA) and exhibits superior 3′-exonuclease resistance against snake venom phosphodiesterase (SVPD) [3].
  • Application: Used in qPCR primers for detecting Kemerovo virus dsRNA, demonstrating enhanced sensitivity [3].

Table 2: Comparison of Phenoxazine Linker Strategies

Linker TypeAttachment SiteDuplex Stabilization (ΔTₘ/mod)Key Applications
Classical G-ClampC9+2°C to +5°CAntisense oligonucleotides (liver/kidney)
G8AE-ClampC8+3.0°C to +3.5°CqPCR probes, viral RNA detection
bTEG-LinkerN3 of G-ClampNot quantifiedSkeletal muscle-targeted ASOs

Branched Linker Systems

A branched triethylene glycol (bTEG) linker attached to the N3 position of the G-Clamp enables modular conjugation of ASOs. This design facilitates skeletal muscle-selective uptake in mice, reducing MALAT1 lncRNA expression by >60% in muscle tissues compared to untethered ASOs [1].

Post-Synthetic Modifications for Enhanced Nuclease Resistance

tCO-modified oligonucleotides gain substantial nuclease resistance through backbone engineering:

Phosphorodithioate (PS₂) Backbones

  • Synthesis: Achieved by double sulfurization of the phosphite intermediate using 3-ethoxy-1,2,4-dithiazolidine-5-one (EDITH) for 320 seconds during SPS [6].
  • Stability: PS₂-RNAs resist degradation by serum nucleases 10-fold longer than unmodified RNAs and exhibit enhanced protein-binding affinity for aptamer applications [6].

Phosphorothioate (PS) Linkages

  • Synergy with tCO: Combining PS linkages with G-Clamp modifications at oligonucleotide termini increases half-life in serum from <1 hour to >24 hours [1] [10].

Table 3: Nuclease Resistance of Modified tCO-Oligonucleotides

ModificationNuclease ChallengeHalf-LifeKey Improvement
Unmodified RNASerum nucleases<0.5 hoursBaseline
PS₂ BackboneSVPD exonuclease>48 hours100-fold increase vs. natural RNA
PS + G-Clamp (terminal)Serum nucleases>24 hoursResistance via steric blocking of exonucleases
Amide Backbone (AM1)*Exo/endonucleases>72 hoursCharge-neutral backbone prevents enzyme recognition

Note: AM1 linkage data sourced from amide-backbone oligonucleotides; not yet directly applied to tCO [10].

Amide Backbone Linkages

Though not yet integrated with tCO, artificial AM1 amide linkages (replacing phosphate with carboxamide) show promise. These charge-neutral backbones evade nuclease recognition and enhance duplex stabilityTₘ = +2.0°C vs. phosphodiester) [10]. Future work may combine AM1 with phenoxazine bases for synergistic effects.

Properties

Product Name

1,3-Diaza-2-oxophenoxazine

IUPAC Name

1,10-dihydropyrimido[5,4-b][1,4]benzoxazin-2-one

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

InChI

InChI=1S/C10H7N3O2/c14-10-11-5-8-9(13-10)12-6-3-1-2-4-7(6)15-8/h1-5H,(H2,11,12,13,14)

InChI Key

PTFYZDMJTFMPQW-UHFFFAOYSA-N

Synonyms

1,3-diaza-2-oxophenoxazine

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(O2)C=NC(=O)N3

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